molecular formula C8H10N2O3 B3001250 Methyl 5-Amino-2-methoxyisonicotinate CAS No. 1368183-31-6

Methyl 5-Amino-2-methoxyisonicotinate

Cat. No.: B3001250
CAS No.: 1368183-31-6
M. Wt: 182.179
InChI Key: ZUEXQRJMIBLDTD-UHFFFAOYSA-N
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Description

Methyl 5-Amino-2-methoxyisonicotinate is a chemical compound with the molecular formula C8H10N2O3 and a molecular weight of 182.18 g/mol It is a derivative of isonicotinic acid and features both amino and methoxy functional groups on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Amino-2-methoxyisonicotinate typically involves the esterification of 5-amino-2-methoxyisonicotinic acid. One common method includes the reaction of 5-amino-2-methoxyisonicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Amino-2-methoxyisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-Amino-2-methoxyisonicotinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-Amino-2-methoxyisonicotinate involves its interaction with specific molecular targets. The amino and methoxy groups on the pyridine ring allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: Similar in structure but lacks the amino group.

    Ethyl 5-amino-2-methoxyisonicotinate: Similar but with an ethyl ester instead of a methyl ester.

    5-Amino-2-methoxyisonicotinic acid: The parent acid form of the compound.

Uniqueness

Methyl 5-Amino-2-methoxyisonicotinate is unique due to the presence of both amino and methoxy groups on the pyridine ring, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

methyl 5-amino-2-methoxypyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-12-7-3-5(8(11)13-2)6(9)4-10-7/h3-4H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEXQRJMIBLDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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